Tetrabutyltin

PVC Heat Stabilization Polymer Degradation Organotin Stabilizers

Tetrabutyltin (SnBu₄, CAS 1461-25-2) is a tetraorganotin compound of the formula (C₄H₉)₄Sn, belonging to the broader class of alkyltin(IV) compounds. At ambient conditions, it exists as a colorless, lipophilic liquid with a density of approximately 1.057 g/mL at 25°C, a melting point of −97°C, and a boiling point of 245–275°C (depending on pressure), and it is miscible with common organic solvents but insoluble in water.

Molecular Formula C16H36Sn
Molecular Weight 347.2 g/mol
CAS No. 1461-25-2
Cat. No. B032133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutyltin
CAS1461-25-2
SynonymsNSC 22330;  NSC 28131;  NSC 65524;  Tetra-n-butylstannane;  Tetra-n-butyltin;  Tetrabutyltin;  Tetrabutyltin(IV); 
Molecular FormulaC16H36Sn
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;
InChIKeyAFCAKJKUYFLYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in water;  sol in most organic solvents

Tetrabutyltin CAS 1461-25-2: Organotin Precursor for PVC Stabilizers and CVD Thin Films


Tetrabutyltin (SnBu₄, CAS 1461-25-2) is a tetraorganotin compound of the formula (C₄H₉)₄Sn, belonging to the broader class of alkyltin(IV) compounds. At ambient conditions, it exists as a colorless, lipophilic liquid with a density of approximately 1.057 g/mL at 25°C, a melting point of −97°C, and a boiling point of 245–275°C (depending on pressure), and it is miscible with common organic solvents but insoluble in water [1]. It is thermally stable up to its decomposition onset near 265°C, a critical property for high-temperature applications [2]. Industrially, it serves primarily as the synthetic precursor to tributyltin and dibutyltin compounds via redistribution with SnCl₄ [3], and is directly employed as a PVC heat stabilizer and a metalorganic chemical vapor deposition (MOCVD) precursor for SnOₓ thin films [4].

Tetrabutyltin vs. Generic Organotin Alternatives: Why Simple Substitution Risks Performance Failure


Organotin compounds exhibit wide variability in stability, reactivity, and application-specific performance based on alkyl chain length and substitution pattern. Tetrabutyltin is not interchangeable with other tetraalkyltins (e.g., tetramethyltin or tetraethyltin) due to marked differences in thermal decomposition kinetics, electrophilic substitution rates, and Lewis acidity profiles [1]. Its lower in vivo dealkylation rate compared to tetraethyltin directly impacts toxicological profiles and safe handling requirements [2]. In PVC stabilization, tetrabutyltin demonstrates superior efficacy over dibutyltin dilaurate, as quantified by HCl evolution measurements [3]. Similarly, in CVD applications, SnOₓ films from tetrabutyltin yield distinct water insolubility and high optical transparency (∼90%) compared to coatings from monobutyltin trichloride [4]. These quantifiable differences mandate product-specific selection rather than generic class-based substitution.

Tetrabutyltin CAS 1461-25-2: Direct Comparative Performance Evidence for Procurement Decisions


PVC Thermal Stabilization Efficacy: Tetrabutyltin vs. Dibutyltin Dilaurate

In a study evaluating the thermal degradation of PVC, tetrabutyltin (TeBT) was compared directly with dibutyltin dilaurate (DBTL) using simultaneous HCl evolution and spin-generation measurements. The results demonstrated that tetrabutyltin and tributyltin laurate provided superior stabilization performance compared to dibutyltin dilaurate [1]. This indicates that tetrabutyltin is a more effective HCl scavenger and stabilizer under the tested conditions.

PVC Heat Stabilization Polymer Degradation Organotin Stabilizers

CVD SnOₓ Film Properties: Tetrabutyltin vs. Monobutyltin Trichloride Precursors

Atmospheric plasma discharge CVD of SnOₓ films was performed using various tin precursors. Films deposited from tetrabutyltin were not soluble in water or organic solvents, whereas films from monobutyltin trichloride contained a large percentage of SnCl₂·2H₂O and were partially water-soluble [1]. Tetrabutyltin-derived coatings also exhibited high transparency of ∼90% and electrical resistivity of 10⁷ Ω·cm, with good adhesion even at growth rates up to 2.3 nm/s [1].

Chemical Vapor Deposition Tin Oxide Thin Films Precursor Comparison

Electrophilic Substitution Reactivity: Tetrabutyltin in the Tetraalkyltin Steric Series

Rate constants for the substitution of tetraalkyltins by mercury(II) chloride in t-butyl alcohol and acetonitrile follow a consistent steric sequence: Me₄Sn > Et₄Sn > Prⁿ₄Sn > Buⁿ₄Sn > Buⁱ₄Sn > Prⁱ₄Sn. Tetrabutyltin exhibits a lower reactivity than tetramethyltin and tetraethyltin but higher than tetraisobutyltin and tetraisopropyltin [1]. This relative inertness is attributed to increased steric hindrance from the butyl groups.

Organotin Reactivity Steric Effects Electrophilic Substitution

In Vivo Dealkylation Rate: Tetrabutyltin vs. Tetraethyltin and Tetrapropyltin

In a rabbit study, the extent of dealkylation of tetraalkyltins to the more toxic trialkyltin metabolites was quantified after intravenous administration. Tetrabutyltin exhibited significantly slower dealkylation compared to tetraethyltin and tetrapropyltin. Within 3 hours post-dose, approximately 1% of tetrabutyltin was converted to tributyltin, versus 4% for tetrapropyltin and 20% for tetraethyltin [1]. This metabolic stability correlates with reduced acute toxicity and slower tissue distribution.

Toxicokinetics Metabolic Stability Organotin Biotransformation

Aquatic Toxicity: Tetrabutyltin vs. Tributyltin Compounds

Growth response studies on the alga Chlorella kessleri and Euglena gracilis exposed to a toxicity series (0-50 μg/mL) of tin compounds showed differential toxicity. Tetrabutyltin (TeBT) exhibited lower toxicity compared to tributyltin (TBT) and tributyltin oxide (TBTO), with both micro-organisms showing greater tolerance to TeBT [1]. This aligns with the general observation that triorganotins are more toxic than tetraorganotins.

Ecotoxicology Aquatic Toxicity Organotin Environmental Impact

High-Value Procurement Scenarios for Tetrabutyltin CAS 1461-25-2 Based on Comparative Evidence


Rigid PVC Formulations Requiring Superior Long-Term Heat Stabilization

For rigid PVC applications such as pipes, profiles, and sheets where extended service life and resistance to thermal degradation during processing are paramount, tetrabutyltin is quantitatively superior to dibutyltin dilaurate. Direct HCl evolution measurements confirm better stabilization performance [1], which translates to reduced maintenance of extrusion lines and lower scrap rates.

Deposition of Water-Insoluble, Highly Transparent SnOₓ Thin Films via CVD

In atmospheric pressure CVD processes for gas sensors, transparent electrodes, or protective optical coatings, tetrabutyltin yields films that are insoluble in water and organic solvents, unlike monobutyltin trichloride-derived coatings which contain soluble SnCl₂·2H₂O impurities. The resulting ∼90% transparency and 10⁷ Ω·cm resistivity [2] make it the preferred precursor for high-performance optoelectronic devices.

Synthetic Routes Requiring Controlled, Slow Electrophilic Reactivity

When organotin reagents are used in electrophilic substitution steps where over-reactivity could lead to side products or degradation, tetrabutyltin's intermediate steric hindrance provides a controlled reactivity profile. Its rate constant falls between those of tetraethyltin and tetraisobutyltin in the HgCl₂ substitution series [3], enabling finer kinetic control in multi-step syntheses.

Industrial Settings with Stringent Worker Exposure and Environmental Release Controls

Procurement for facilities with rigorous occupational health standards and environmental discharge limits should prioritize tetrabutyltin over tetraethyltin or tributyltin compounds. In vivo data show tetrabutyltin is dealkylated to toxic trialkyltin metabolites at a 20-fold lower rate than tetraethyltin [4], and aquatic toxicity assays confirm lower ecotoxicity than TBT [5]. These factors reduce regulatory reporting requirements and personal protective equipment (PPE) costs.

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